molecular formula C11H9FN2 B7838336 2-Fluoro-4-(pyridin-4-yl)aniline

2-Fluoro-4-(pyridin-4-yl)aniline

Cat. No. B7838336
M. Wt: 188.20 g/mol
InChI Key: RRAKUTCVRYDSFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-(pyridin-4-yl)aniline is a useful research compound. Its molecular formula is C11H9FN2 and its molecular weight is 188.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-4-(pyridin-4-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-(pyridin-4-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Docking and Quantitative Structure–Activity Relationship Studies

2-Fluoro-4-(pyridin-4-yl)aniline and its derivatives are studied for their inhibitory activity against c-Met kinase. Docking studies help understand the molecular features contributing to high inhibitory activity, while quantitative structure–activity relationship (QSAR) methods, like CoMSIA and multiple linear regression, predict biological activities of these compounds (Caballero et al., 2011).

Coordination Polymers Synthesis

4-Fluoro-N-(pyridin-4-ylmethylene)aniline is used in synthesizing new Hg(II) and Cd(II) coordination polymers. These polymers are characterized by various techniques, including FT-IR spectroscopy, elemental and thermogravimetric analyses, and X-ray crystallography. The study provides insights into the role of weak intermolecular interactions in nano-supramolecular assembly (Hajiashrafi et al., 2015).

Electrolyte Additives in Fluoride Shuttle Batteries

Compounds structurally similar to 2-Fluoro-4-(pyridin-4-yl)aniline are used as electrolyte additives in fluoride shuttle batteries. These additives are examined for their effects on fluoride ion conductivity and solubility, which enhance battery performance (Kucuk & Abe, 2020).

Directing Group in C-H Bond Amination

2-(Pyridin-2-yl) aniline is used as a directing group in C-H amination mediated by cupric acetate. This method allows the effective amination of benzamide derivatives, indicating that similar structures, like 2-Fluoro-4-(pyridin-4-yl)aniline, can be potential candidates in organic synthesis (Zhao et al., 2017).

Monitoring Ligand Substitution in Metal Complexes

Derivatives of 2-Fluoro-4-(pyridin-4-yl)aniline are used in monitoring ligand substitution in catalytically active metal complexes. These complexes exhibit interesting properties like fluorescence changes upon reacting with certain chemicals, thus serving as sensors or catalysts in chemical reactions (Halter et al., 2019).

Antibacterial Activities

Compounds related to 2-Fluoro-4-(pyridin-4-yl)aniline demonstrate significant antibacterial activities. Their synthesis and characterization indicate potential use in developing new antibacterial agents (Stefancich et al., 1985).

Fluorination of Nitrogen-Containing Aromatics

2-Fluoro-4-(pyridin-4-yl)aniline is used as a reagent in the fluorination of nitrogen-containing aromatics, an important process in various synthetic and industrial applications (Anand & Filler, 1976).

Schiff Base Ligand and Complex Synthesis

The compound is used in synthesizing Schiff base ligands and their complexes, which are analyzed for their electrochemical and antimicrobial activities. This indicates its potential in developing new materials with biological activity (Koske et al., 2018).

Liquid Chromatographic Determination

2-Fluoro-4-(pyridin-4-yl)aniline derivatives are used in pre-column derivatization for the liquid chromatographic determination of anilines in environmental waters. This application is crucial for environmental monitoring and analysis (Djozan & Faraj-Zadeh, 1995).

NLO Applications

Derivatives of 2-Fluoro-4-(pyridin-4-yl)aniline are synthesized with phenolic coformers for Non-Linear Optical (NLO) applications. These adducts show potential in creating polar crystals for NLO applications (Draguta et al., 2015).

Corrosion Inhibition

Derivatives of 2-Fluoro-4-(pyridin-4-yl)aniline are investigated as corrosion inhibitors on metal surfaces, which is important for extending the life of metals in corrosive environments (Xu et al., 2015).

properties

IUPAC Name

2-fluoro-4-pyridin-4-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2/c12-10-7-9(1-2-11(10)13)8-3-5-14-6-4-8/h1-7H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAKUTCVRYDSFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=NC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(pyridin-4-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.